

Comparative Docking Studies of Tetrahydrocarbazole Derivatives with Key Protein Targets in Disease

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydrocarbazole

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A comprehensive analysis of the binding interactions and inhibitory potential of novel tetrahydrocarbazole compounds against crucial proteins implicated in cancer and microbial infections. This guide provides a comparative overview of their performance, supported by in-silico experimental data.

This publication delves into the comparative molecular docking studies of various series of tetrahydrocarbazole derivatives against three distinct and vital protein targets: Glucosamine-6-phosphate (GlcN-6-P) synthase, Telomerase Reverse Transcriptase (TERT), and the dual targets of phosphorylated Extracellular signal-Regulated Kinase (pERK) and Retinoblastoma protein (pRb). The findings presented herein offer valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Data Presentation

The following tables summarize the quantitative data from the docking studies, showcasing the binding affinities and inhibitory concentrations of the investigated tetrahydrocarbazole derivatives.

Table 1: Docking Scores of N-Substituted Tetrahydrocarbazole Derivatives against GlcN-6-P Synthase (PDB ID: 1XFF)[1]

Compound ID	Substituent (R)	Docking Score (kcal/mol)
1a	2-chlorobenzoyl	-8.56
1b	4-chlorobenzoyl	-8.23
1c	2,4-dichlorobenzoyl	-8.77
1d	4-methoxybenzoyl	-8.31
1e	4-nitrobenzoyl	-7.95
2a	2-chlorobenzoyl	-9.12
2b	4-chlorobenzoyl	-8.89
2c	2,4-dichlorobenzoyl	-8.45
2d	4-methoxybenzoyl	-9.01
2e	4-nitrobenzoyl	-8.11
3a	2-chlorobenzoyl	-8.76
3b	4-chlorobenzoyl	-9.23
3c	2,4-dichlorobenzoyl	-8.98
3d	4-methoxybenzoyl	-8.65
3e	4-nitrobenzoyl	-8.24
Ciprofloxacin	(Reference)	-7.12
Fluconazole	(Reference)	-6.89

Table 2: Binding Affinity of Tetrahydrocarbazole-Tethered Triazole (5g) against Telomerase Reverse Transcriptase (TERT)[\[2\]](#)

Compound ID	Target Protein	Binding Energy (kcal/mol)
5g	TERT	-6.74

Note: The study focused on the most potent compound, 5g, and did not provide a comparative table for other derivatives in the series.

Table 3: Inhibitory Activity of Tetrahydrocarbazole Derivatives against pERK and pRb Phosphorylation[3][4]

Compound ID	Inhibition of pERK (IC50, μM)	Inhibition of pRb (IC50, μM)
1	5.5	4.8
16	4.4	3.5

Note: The available literature provides data for the lead compounds 1 and 16. A comprehensive table with a wider range of derivatives was not accessible.

Experimental Protocols

Molecular Docking of Tetrahydrocarbazole Derivatives against GlcN-6-P Synthase:

The molecular docking study was performed using AutoDock 4.2 software. The three-dimensional crystal structure of GlcN-6-P synthase from *Escherichia coli* (PDB ID: 1XFF) was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The 3D structures of the synthesized tetrahydrocarbazole derivatives were drawn using ChemDraw and energetically minimized using molecular mechanics (MMFF94). Gasteiger partial charges were computed for the ligands. A grid box with dimensions of 60 x 60 x 60 Å and a grid spacing of 0.375 Å was centered on the active site of the enzyme. The Lamarckian Genetic Algorithm was employed for the docking calculations, with a population size of 150, a maximum of 2,500,000 energy evaluations, and 27,000 generations. The docking results were analyzed based on the binding energy and hydrogen bond interactions.

In Silico Analysis of Tetrahydrocarbazole-Tethered Triazole (5g) Targeting TERT:

Computational docking was carried out to understand the binding interaction of the most potent compound, 5g, with the Telomerase Reverse Transcriptase (TERT) protein. The 3D structure of the TERT protein was modeled, and the ligand (5g) was drawn and optimized. Molecular

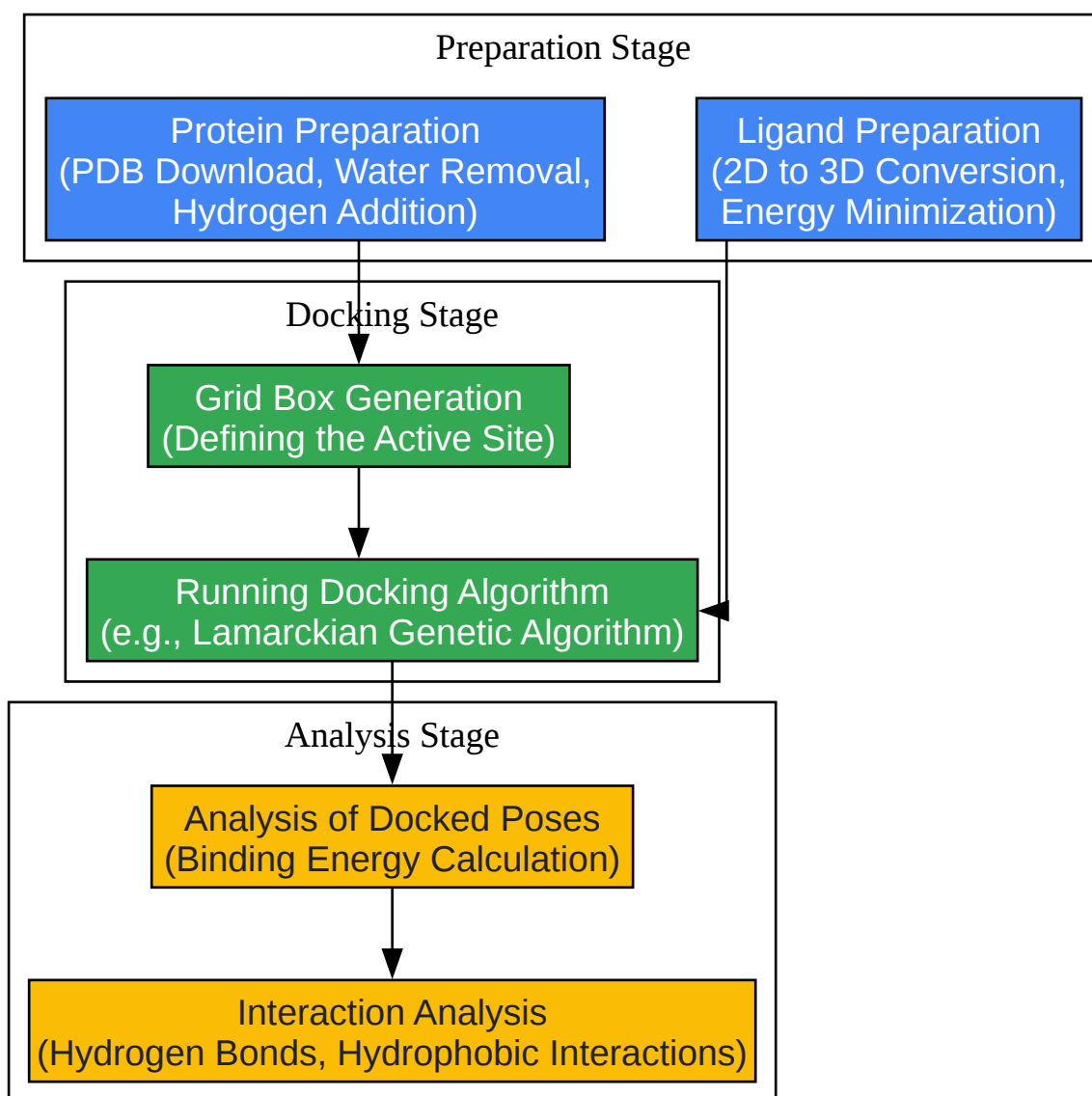
docking simulations were performed to predict the binding affinity and interaction patterns. The analysis of the docking results focused on the binding energy and the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of TERT.
[2]

Inhibition of pERK and pRb Phosphorylation:

The inhibitory activity of the tetrahydrocarbazole derivatives against the phosphorylation of ERK and Rb was determined using an in-house assay. The specific experimental details for the pERK and pRb inhibition assays were not available in the reviewed literature. However, such assays typically involve treating cancer cell lines with the compounds and then measuring the levels of phosphorylated ERK and Rb using techniques like Western blotting or ELISA. The IC50 values, representing the concentration of the compound required to inhibit 50% of the phosphorylation, were then calculated.[3][4]

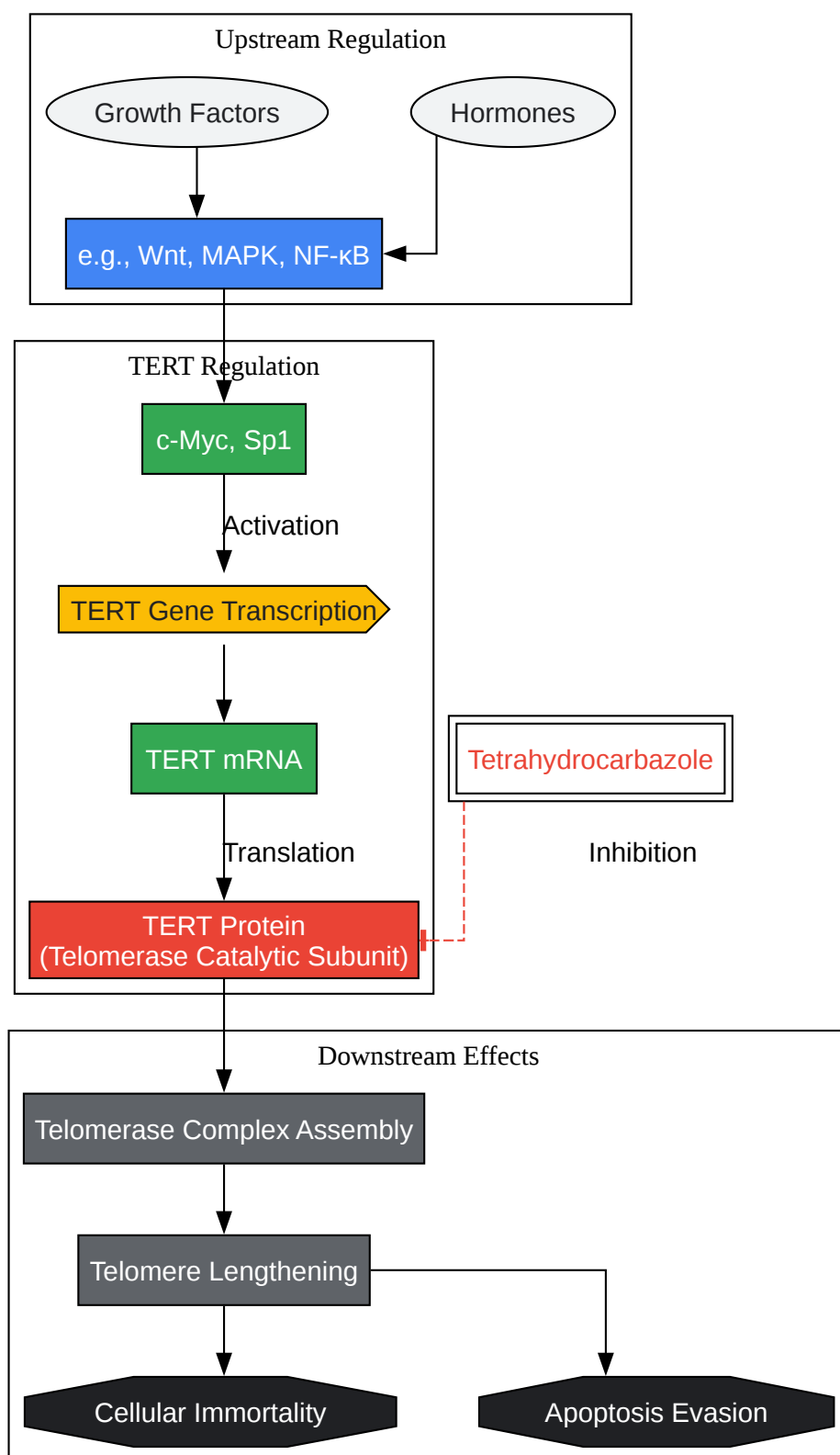
Mandatory Visualization

Below are diagrams illustrating a key signaling pathway and the general experimental workflow for molecular docking, as described in the context of these studies.



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Figure 1: A generalized workflow for molecular docking studies.



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Figure 2: The TERT signaling pathway and the inhibitory action of tetrahydrocarbazole derivatives.

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